molecular formula C8H18ClNO B1290725 4-(2-Methoxyethyl)piperidine hydrochloride CAS No. 868849-54-1

4-(2-Methoxyethyl)piperidine hydrochloride

Cat. No.: B1290725
CAS No.: 868849-54-1
M. Wt: 179.69 g/mol
InChI Key: LMGSBYGUGOVCNH-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxyethyl group attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Alkylation: Piperidine is alkylated with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Hydrochloride Formation: The resulting 4-(2-Methoxyethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Alkylation: Large quantities of piperidine and 2-methoxyethyl chloride are reacted in a continuous flow reactor.

    Purification: The crude product is purified using techniques such as distillation or crystallization.

    Salt Formation: The purified 4-(2-Methoxyethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted piperidine derivatives.

    Oxidation: N-oxides and other oxidized products.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)piperidine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions involving piperidine derivatives.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)piperidine hydrochloride
  • 4-(2-Ethoxyethyl)piperidine hydrochloride
  • 4-(2-Methylthioethyl)piperidine hydrochloride

Uniqueness

4-(2-Methoxyethyl)piperidine hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

4-(2-Methoxyethyl)piperidine hydrochloride, also known as 4-MEPP hydrochloride, is a piperidine derivative with the molecular formula C₈H₁₈ClNO. This compound features a piperidine ring substituted at the 4-position with a methoxyethyl group, which enhances its solubility and biological activity. Its potential applications in pharmacology have garnered interest, particularly in the context of neurological disorders and receptor interactions.

The unique structure of 4-MEPP hydrochloride contributes to its chemical reactivity and biological interactions. The presence of the methoxyethyl group allows for specific functional characteristics that influence its pharmacological profile. As a hydrochloride salt, it exhibits improved solubility in aqueous solutions, facilitating its use in various biological assays.

Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity. Notably, it has been explored as a potential building block for synthesizing novel therapeutic agents. One study highlighted its application in developing histamine H3 receptor antagonists, which could be beneficial for treating neurological conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Histamine H3 Receptor AntagonismPotential for treating neurological disorders by blocking H3 receptors.
Acetylcholinesterase InhibitionInvestigated for dual inhibition of AChE and BuChE, relevant for Alzheimer's treatment.
NMDA Receptor InteractionPossible antagonist activity at NMDA receptors, affecting excitotoxicity and neuroprotection.

The mechanisms underlying the biological activity of 4-MEPP hydrochloride are still being elucidated. Initial findings suggest that it may interact with various receptors and enzymes:

  • Histamine H3 Receptors : Antagonism may lead to increased neurotransmitter release, impacting cognitive functions.
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition of these enzymes can enhance cholinergic signaling, which is crucial in neurodegenerative diseases .
  • NMDA Receptors : By potentially acting as an antagonist, it may help mitigate excitotoxicity associated with neurodegenerative processes .

Case Studies

Several studies have investigated the effects of 4-MEPP hydrochloride on various biological systems:

  • Histamine H3 Receptor Study : A study demonstrated that derivatives of piperidine compounds, including 4-MEPP hydrochloride, showed promising results in blocking histamine receptors, suggesting their utility in treating cognitive deficits linked to Alzheimer's disease.
  • Cholinesterase Inhibition : Another research focused on the compound's ability to inhibit AChE and BuChE, revealing IC50 values that indicate effective inhibition comparable to established drugs like Donepezil .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Table 2: Comparison of Piperidine Derivatives

Compound NameMolecular FormulaKey Features
4-(2-Methoxyethoxy)piperidine hydrochlorideC₈H₁₈ClNO₂Contains an ethoxy group; different reactivity.
1-(2-Methoxyethyl)piperazineC₈H₁₈N₂OSimilar structure; different nitrogen arrangement.
1-(2-Methoxyethyl)-pyrrolidineC₇H₁₅NODistinct cyclic structure affecting activity.

The presence of both a methoxy group and an ethyl chain in 4-MEPP hydrochloride facilitates unique interactions within biological systems, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

4-(2-methoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSBYGUGOVCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630515
Record name 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868849-54-1
Record name 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Boc-4-(2-hydroxy-ethyl)-piperidine (5 g, 21.8 mmol) in THF (25 ml) was added to a suspension of NaH (1.47 g, 43.7 mmol) in THF (75 ml) at 0° C. under N2. The reaction was stirred for 1 hour at 0° C. and MeI (2.72 ml, 43.7 mmol) added slowly. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with water (100 ml) and extracted with DCM (3×100 ml). The combined DCM layers were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo. The crude reaction (7.5 g) was treated with 3M HCl solution in EtOH (150 ml) for 12 hours. The reaction was concentrated in vacuo and azeotroped with toluene (2×150 ml) to give 4-(2-methoxy-ethyl)-piperidine hydrochloride (3.5 g, 89%) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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